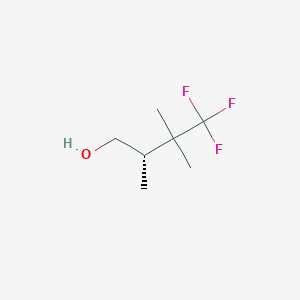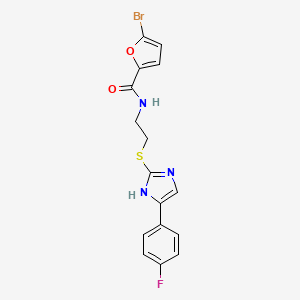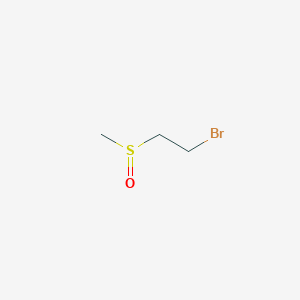
1-Bromo-2-methylsulfinylethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Organic Chemistry
Bromination Techniques : Research on bromination techniques, such as the convenient synthesis of 2,2-dibromo-1-arylethanones, demonstrates the utility of bromo compounds in organic synthesis. The process involves brominating 1-arylethanones in dioxane with the H2O2-HBr system, replacing hydrogen atoms in the methyl group with bromine, and also brominating the aromatic ring if it contains electron-donating substituents, resulting in high yields (Terent’ev et al., 2006).
Ionic Liquid Catalysis : The use of task-specific ionic liquids for catalyzing organic reactions, such as the one-pot synthesis of dibenzo[a,j]xanthenes, underscores the role of bromo and related compounds in facilitating chemical transformations. This method offers advantages like high yields and simple workup, with the ability to recycle the catalyst (Gong et al., 2009).
Enaminyl Sulfonyl Fluorides Synthesis : A study on the stereoselective construction of enaminyl sulfonyl fluorides shows the synthesis of novel compounds with improved antimicrobial activity against Gram-positive bacteria, demonstrating the potential pharmaceutical applications of bromo derivatives (Leng et al., 2020).
Material Science and Polymer Chemistry
Polyurethane Surface Modifiers : Research on fluorous polyurethane surface modifiers containing bromomethyl side chains illustrates the modification of surface properties of conventional polyurethanes. These studies reveal the potential of bromo compounds in developing materials with tailored surface characteristics (Wynne et al., 2007).
Liquid Crystalline Salts : Studies on 1-alkyl-3-methylimidazolium salts, including bromide variants, have provided insights into the formation of liquid crystalline phases and the impact of anions on thermotropic behavior. These findings have implications for the design of new liquid crystal materials (Bradley et al., 2002).
Catalysis
- Ionic Liquids in Catalysis : The use of 1-methyl-3-pentylimidazolium bromide in catalysis highlights the potential of bromo compounds in promoting efficient condensation reactions for the synthesis of dithiocarbamates, offering a green approach to chemical synthesis (Ranu et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-methylsulfinylethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrOS/c1-6(5)3-2-4/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXKGNQEGITUGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081554-53-1 |
Source


|
| Record name | 1-bromo-2-methanesulfinylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
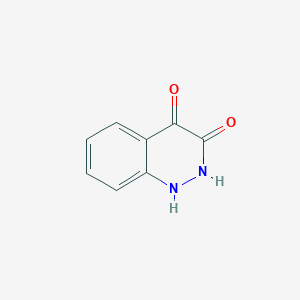
![2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/no-structure.png)
![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole](/img/structure/B2593956.png)
![N-[[3-Methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2593957.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2593963.png)
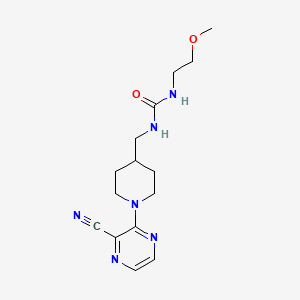
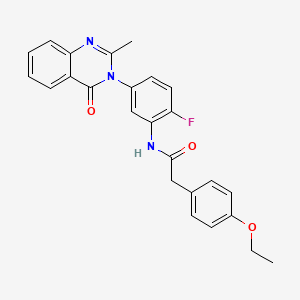
![1-[2-(4-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2593967.png)
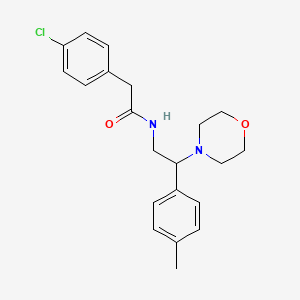
![1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2593969.png)
![[5-(2,5-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2593970.png)
